molecular formula C8H4BrCl2N3 B13051930 8-Bromo-2,6-dichloroquinazolin-4-amine

8-Bromo-2,6-dichloroquinazolin-4-amine

Cat. No.: B13051930
M. Wt: 292.94 g/mol
InChI Key: QELBOKUYNVLIKF-UHFFFAOYSA-N
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Description

8-Bromo-2,6-dichloroquinazolin-4-amine: is a chemical compound with the following molecular formula:

C8H3BrCl2N2\text{C}_8\text{H}_3\text{BrCl}_2\text{N}_2C8​H3​BrCl2​N2​

. It belongs to the quinazoline family and contains bromine, chlorine, and nitrogen atoms. This compound has attracted scientific interest due to its potential applications in various fields.

Preparation Methods

Synthetic Routes:

There are several synthetic routes to prepare 8-Bromo-2,6-dichloroquinazolin-4-amine. One common method involves the bromination of 2,6-dichloroquinazolin-4-amine using bromine or a brominating agent. The reaction proceeds as follows:

2,6-dichloroquinazolin-4-amine+Br2This compound\text{2,6-dichloroquinazolin-4-amine} + \text{Br}_2 \rightarrow \text{this compound} 2,6-dichloroquinazolin-4-amine+Br2​→this compound

Reaction Conditions:

The reaction typically occurs under inert atmosphere at temperatures between 2°C and 8°C.

Industrial Production:

While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

8-Bromo-2,6-dichloroquinazolin-4-amine can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.

    Reduction Reactions: Reduction of the nitro group (if present) can yield the corresponding amino compound.

    Oxidation Reactions: Oxidation of the amine group can lead to imine or other derivatives.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Reduction: Hydrogen gas (catalyzed by palladium on carbon) or other reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

The major product of bromination is this compound itself. Other products depend on the specific reaction conditions.

Scientific Research Applications

8-Bromo-2,6-dichloroquinazolin-4-amine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Biological Studies: It may serve as a probe to investigate biological pathways.

    Materials Science: Its derivatives could be useful in material design.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While 8-Bromo-2,6-dichloroquinazolin-4-amine is unique due to its specific halogen substitution pattern, similar compounds include other quinazolines and related heterocycles.

Properties

Molecular Formula

C8H4BrCl2N3

Molecular Weight

292.94 g/mol

IUPAC Name

8-bromo-2,6-dichloroquinazolin-4-amine

InChI

InChI=1S/C8H4BrCl2N3/c9-5-2-3(10)1-4-6(5)13-8(11)14-7(4)12/h1-2H,(H2,12,13,14)

InChI Key

QELBOKUYNVLIKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)Cl

Origin of Product

United States

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